Cannabisin-B

Alzheimer's Disease Neuroprotection Cholinesterase Inhibition

Researchers seeking a validated autophagy inducer for liver cancer studies often face compound identity ambiguity within the cannabisin lignanamide family. Cannabisin-B (CAS 144506-17-2) resolves this with a rigorously characterized mechanism: autophagic cell death via AKT/mTOR pathway inhibition in HepG2 cells, confirmed by 3-MA rescue experiments. Key differentiation: Superior AChE inhibition (51.99% at 0.1 mg/mL) vs. Cannabisin A/C/D/E; mixed-type PTP1B inhibition (IC50 0.84 μM); competitive tyrosinase inhibition distinct from Cannabisin-A's non-competitive mode. Each batch is analytically verified (≥98% HPLC), ensuring compound-specific rather than analog-generic results. Ships ambient with global stock availability.

Molecular Formula C34H32N2O8
Molecular Weight 596.6 g/mol
CAS No. 144506-17-2
Cat. No. B6594924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabisin-B
CAS144506-17-2
Molecular FormulaC34H32N2O8
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O
InChIInChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44)/t31-,32-/m0/s1
InChIKeyXENYXHLAFMZULS-ACHIHNKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cannabisin-B Overview


Cannabisin-B (CAS 144506-17-2) is a naturally occurring phenylpropionamide lignanamide isolated from hempseed (Cannabis sativa L.) hulls and fruits, as well as from Tetragonia tetragonioides [1]. It possesses a molecular weight of 596.63 g/mol and a molecular formula of C34H32N2O8 [2]. Characterized by high-resolution mass spectrometry and NMR, Cannabisin-B serves as a critical reference standard for the analysis of hemp seed polyphenols and is widely utilized in studies investigating antiproliferative activity, antioxidant capacity, and enzyme inhibition [3].

Natural product lignanamide reference standard for hemp seed polyphenol analysis
Supports enzyme inhibition studies (AChE, PTP1B, tyrosinase) across multiple targets
Supports cell signaling pathway research including AKT/mTOR and autophagy modulation

Cannabisin-B Specificity


While the cannabisin family (A, B, C, D, E, F, M, N, etc.) shares a common lignanamide scaffold, generic substitution among these analogs is not scientifically justified due to significant, quantifiable differences in enzyme inhibition profiles, binding kinetics, and mechanisms of action. Even minor structural variations within this class translate into distinct biological outcomes, as demonstrated by divergent IC50 values for acetylcholinesterase (AChE) and protein-tyrosine phosphatase 1B (PTP1B), as well as opposing inhibition modalities (e.g., competitive vs. non-competitive) for key enzymes like tyrosinase [1]. Furthermore, Cannabisin-B's unique ability to induce autophagic cell death via AKT/mTOR pathway inhibition, a mechanism not uniformly shared by its analogs, underscores the critical need for compound-specific procurement in mechanistic studies [2].

Enzyme inhibition profiles (AChE, PTP1B, tyrosinase) may shift significantly among cannabisin analogs; cross‑study comparison supports compound‑specific selection.
Inhibition kinetics and mechanism (competitive vs non‑competitive) differ; mixed‑type vs competitive mismatch may alter assay interpretation.
Autophagic cell death via AKT/mTOR pathway is compound‑specific; may not replicate with structural analogs.

Cannabisin-B Comparative Evidence


Superior AChE Inhibition

Cannabisin-B demonstrates a stronger inhibitory effect on acetylcholinesterase (AChE) compared to the majority of its structural analogs. At a concentration of 0.1 mg/mL, Cannabisin-B achieves 51.99% inhibition of AChE, which is markedly higher than the inhibition observed for Cannabisin A (47.13%), Cannabisin C (42.89%), Cannabisin D (13.97%), Cannabisin E (11.17%), and Grossamide (22.42%) [1]. This places Cannabisin-B as a more potent AChE inhibitor among the characterized hempseed lignanamides, although it is less potent than 3,3'-demethyl-grossamide (87.37%) and N-trans-caffeoyltyramine (83.28%) [1]. For researchers investigating cholinergic dysfunction, this differential potency profile makes Cannabisin-B a preferred tool compound over many of its less active analogs.

AChE Inhibition
Reported
51.99% vs 13.97–47.13%
Reported higher AChE inhibition among tested lignanamides
At 0.1 mg/mL; cross‑study comparison
Alzheimer's Disease Neuroprotection Cholinesterase Inhibition

Mixed-Type PTP1B Inhibition

In a direct head-to-head study, Cannabisin-B (CB) inhibited protein-tyrosine phosphatase 1B (PTP1B) with an IC50 value of 0.84 μM, while its closest analog, Cannabisin-A (CA), demonstrated a more potent IC50 of 0.37 μM [1]. Beyond potency, the compounds exhibited distinct inhibition kinetics: CA acted as a competitive-dominant inhibitor, whereas CB functioned as a mixed-type inhibitor, suggesting different interactions with the PTP1B catalytic site [1]. Molecular dynamics simulations confirmed that both compounds form stable binding interactions with key catalytic-site residues (Asp48, Asp181, Arg221, Phe182) [1].

PTP1B IC₅₀ & Mechanism
Head-to-head
0.84 μM (mixed-type) vs 0.37 μM (competitive)
Mixed-type inhibition may support distinct binding‑site studies
2.27‑fold difference; molecular dynamics supported
Type 2 Diabetes Metabolic Syndrome Insulin Resistance

Competitive Tyrosinase Inhibition

Cannabisin-B and Cannabisin-A, two of the most potent tyrosinase inhibitors among nine phenylpropionamides isolated from hemp seed husk, exhibit fundamentally different mechanisms of enzyme inhibition [1]. Computational chemistry and kinetic analyses revealed that Cannabisin-B acts as a competitive inhibitor of tyrosinase, while Cannabisin-A functions as a non-competitive inhibitor [1]. This mechanistic divergence implies that these compounds bind to distinct sites on the enzyme, with Cannabisin-B competing for the active site and Cannabisin-A binding to an allosteric site.

Tyrosinase Mechanism
Head-to-head
Competitive (Cannabisin‑B) vs Non‑competitive (Cannabisin‑A)
Competitive inhibition supports active‑site focused studies
Computational chemistry analysis of binding sites
Melanogenesis Cosmeceuticals Hyperpigmentation

HepG2 Autophagic Cell Death

Cannabisin-B significantly inhibits the proliferation of HepG2 human hepatoblastoma cells by inducing autophagic cell death rather than typical apoptosis [1]. This effect was completely abolished by pre-treatment with the autophagy inhibitor 3-methyladenine (3-MA), confirming that autophagy is the primary mechanism of cell death [1]. Additionally, Cannabisin-B induces S phase cell cycle arrest in a dose-dependent manner and inhibits survival signaling by blocking the activation of AKT and downstream mTOR targets [1]. While class-level inference suggests other cannabisins may share some activity, this specific autophagic mechanism and pathway engagement have been rigorously demonstrated for Cannabisin-B.

HepG2 Antiproliferative Mechanism
Class-level
Autophagic cell death; S phase arrest; AKT/mTOR inhibition
Supports autophagy and cell‑viability endpoint studies
Confirmed by 3‑MA rescue; verify analog specificity
Hepatoblastoma Autophagy Cancer Chemoprevention

Cannabisin-B Application Scenarios


AChE Inhibition in Neurodegeneration

Given its superior AChE inhibitory activity (51.99% at 0.1 mg/mL) compared to Cannabisin A, C, D, E, and Grossamide, Cannabisin-B is the preferred choice among mid-potency cannabisins for in vitro screening assays aimed at identifying compounds that modulate cholinergic signaling [1]. This is particularly relevant for Alzheimer's disease and related dementia research.

PTP1B Inhibition in Metabolic Disorders

Cannabisin-B's distinct mixed-type inhibition of PTP1B (IC50 0.84 μM) makes it a valuable tool for studying the nuances of PTP1B pharmacology, particularly in contexts where substrate competition may limit the efficacy of purely competitive inhibitors like Cannabisin-A [1]. It is suitable for in vitro and ex vivo studies of insulin resistance and type 2 diabetes.

Tyrosinase Inhibition for Melanogenesis

For researchers investigating melanin production and developing anti-hyperpigmentation agents, Cannabisin-B's competitive inhibition mechanism offers a distinct pharmacological profile compared to the non-competitive inhibitor Cannabisin-A [1]. This makes Cannabisin-B the appropriate compound for studies focusing on active site interactions and substrate competition.

Hepatoblastoma: Autophagy Induction

Cannabisin-B is a rigorously validated tool compound for inducing autophagic cell death via AKT/mTOR pathway inhibition in HepG2 cells [1]. Its well-characterized mechanism, confirmed by 3-MA rescue experiments, makes it an essential reference standard for high-throughput screening and pathway dissection in liver cancer research.

Application
Selection Property
Validation Focus
Cholinergic signaling research
AChE inhibition potency profile
Concentration‑response and lignanamide selectivity
PTP1B inhibition kinetics studies
Mixed-type inhibition mechanism
Binding‑site interaction and substrate competition
Melanogenesis pathway research
Competitive tyrosinase inhibition
Active‑site vs allosteric modulation
AKT/mTOR autophagy pathway studies
Autophagic cell death induction
Pathway‑specific endpoint in hepatoblastoma cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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